Ethyl 2-cyclopropyl-1H-indole-5-carboxylate
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Overview
Description
Ethyl 2-cyclopropyl-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a cyclopropyl group attached to the indole ring, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclopropyl-1H-indole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl 2-bromo-1H-indole-5-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclopropyl-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Ethyl 2-cyclopropyl-1H-indole-5-carboxylate has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-cyclopropyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The cyclopropyl group may enhance its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Ethyl 2-cyclopropyl-1H-indole-5-carboxylate can be compared with other indole derivatives such as:
Ethyl indole-2-carboxylate: Lacks the cyclopropyl group, which may result in different biological activities.
Methyl indole-5-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Contains a hydroxyl group, which may alter its chemical reactivity and biological properties.
The presence of the cyclopropyl group in this compound makes it unique and may contribute to its distinct chemical and biological characteristics .
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
ethyl 2-cyclopropyl-1H-indole-5-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14(16)10-5-6-12-11(7-10)8-13(15-12)9-3-4-9/h5-9,15H,2-4H2,1H3 |
InChI Key |
SAUXXSGORREAHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C3CC3 |
Origin of Product |
United States |
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